molecular formula C4H4ClNO2S B14461972 1-(Chlorosulfanyl)pyrrolidine-2,5-dione CAS No. 73057-24-6

1-(Chlorosulfanyl)pyrrolidine-2,5-dione

Cat. No.: B14461972
CAS No.: 73057-24-6
M. Wt: 165.60 g/mol
InChI Key: BKQOLIPCMFNQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chlorosulfanyl)pyrrolidine-2,5-dione is a heterocyclic compound that features a five-membered pyrrolidine ring with a chlorosulfanyl group attached This compound is part of the broader class of pyrrolidine-2,5-diones, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chlorosulfanyl)pyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of pyrrolidine-2,5-dione with chlorosulfonic acid under controlled conditions. This reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process includes the careful addition of chlorosulfonic acid to a solution of pyrrolidine-2,5-dione, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Chlorosulfanyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Chlorosulfanyl)pyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chlorosulfanyl)pyrrolidine-2,5-dione involves its interaction with biological molecules through its reactive chlorosulfanyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s ability to modify enzyme function makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: 1-(Chlorosulfanyl)pyrrolidine-2,5-dione is unique due to its specific combination of a pyrrolidine ring and a chlorosulfanyl group.

Properties

CAS No.

73057-24-6

Molecular Formula

C4H4ClNO2S

Molecular Weight

165.60 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) thiohypochlorite

InChI

InChI=1S/C4H4ClNO2S/c5-9-6-3(7)1-2-4(6)8/h1-2H2

InChI Key

BKQOLIPCMFNQJM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)SCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.